Dimethyl 2-methylterephthalate

Description

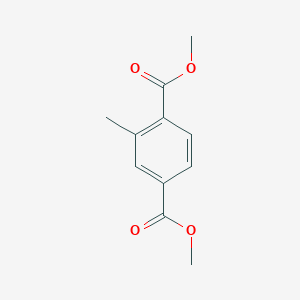

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRJLBDSXBZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065722 | |

| Record name | Dimethyl 3-methylterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14186-60-8 | |

| Record name | 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14186-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014186608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3-methylterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-methylterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Dimethyl 2-methylterephthalate

Abstract

This technical guide provides a comprehensive analysis of Dimethyl 2-methylterephthalate (DMMT), a key chemical intermediate. The document delineates its molecular architecture, physicochemical properties, and characteristic spectroscopic signatures. A detailed, field-tested protocol for its synthesis via Fischer esterification of 2-methylterephthalic acid is presented, emphasizing the causal factors behind critical procedural steps. Furthermore, this guide explores the principal applications of DMMT, particularly its role as a monomer in the synthesis of specialty polyesters and as a versatile building block in organic chemistry. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals engaged in drug development and materials science, providing the foundational knowledge required for the effective utilization and further investigation of this compound.

Introduction

This compound, systematically named dimethyl 2-methylbenzene-1,4-dicarboxylate, is an aromatic ester of significant interest in both academic research and industrial chemistry. As a derivative of terephthalic acid, its asymmetric structure, imparted by the methyl substituent on the benzene ring, offers unique steric and electronic properties that differentiate it from its more common counterpart, dimethyl terephthalate (DMT). These structural nuances are pivotal in modulating the characteristics of polymers derived from it and in directing the regioselectivity of further chemical transformations. This guide offers an in-depth exploration of DMMT's molecular structure and its direct implications on the compound's reactivity, synthesis, and application.

Molecular Structure and Physicochemical Properties

The molecular integrity and resultant chemical behavior of this compound are dictated by the specific arrangement of its constituent atoms.

Structural Analysis

The core of the DMMT molecule is a benzene ring, which is substituted at three positions. At positions 1 and 4, there are methyl ester groups (-COOCH₃), and at position 2, a methyl group (-CH₃) is attached. This arrangement leads to a molecular formula of C₁₁H₁₂O₄. The presence of the methyl group ortho to one of the ester functionalities introduces steric hindrance, which can influence the molecule's conformation and its reactivity in polymerization and other chemical reactions.

Caption: Molecular Structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are a direct manifestation of its molecular structure. The key properties of DMMT are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | Calculated |

| Appearance | Not specified, likely a white solid | Inferred from similar compounds[1][2][3] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Expected to be soluble in common organic solvents like chloroform, ethers, and hot alcohols.[4][5] | Inferred from DMT |

Synthesis and Experimental Protocols

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of 2-methylterephthalic acid with methanol, catalyzed by a strong acid.[6][7] This method is favored for its efficiency and reliance on readily available starting materials.

Synthesis Workflow

The synthesis process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. To drive the equilibrium towards the product side, an excess of the alcohol is typically used.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol provides a robust method for the synthesis of DMMT. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials:

-

2-methylterephthalic acid (1.0 eq)

-

Methanol (reagent grade, ~20-30 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylterephthalic acid.

-

Rationale: A dry flask prevents the introduction of water, which could shift the reaction equilibrium back towards the reactants.

-

-

Addition of Reagents: Add methanol in large excess, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.

-

Rationale: The large excess of methanol drives the equilibrium towards the formation of the ester product (Le Châtelier's principle). Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] It must be added slowly due to the exothermic nature of its dissolution in methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours.

-

Rationale: The elevated temperature increases the reaction rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture over ice and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Rationale: Cooling prevents uncontrolled boiling during neutralization. The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Rationale: The desired ester product is organic-soluble and will partition into the organic layer, separating it from inorganic salts and the sodium salt of the unreacted acid.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Rationale: Washing with water removes any remaining water-soluble impurities. The brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Anhydrous sodium sulfate is a drying agent that removes residual water. Removal of the solvent yields the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Rationale: Recrystallization or chromatography removes any remaining impurities to yield the pure this compound.

-

Spectroscopic Characterization

The confirmation of the molecular structure of the synthesized DMMT is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two non-equivalent methyl ester protons, and the methyl group protons on the ring. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The integration of these signals will correspond to the number of protons in each unique chemical environment.

-

¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom in a different electronic environment. This includes the carbonyl carbons of the ester groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of DMMT will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the region of 1720-1740 cm⁻¹. Other characteristic bands will include C-O stretching vibrations and absorptions related to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of DMMT (208.21 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups.

Summary of Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, two distinct methyl ester singlets, one aromatic methyl singlet. |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and methyl carbons. |

| IR (cm⁻¹) | Strong C=O stretch (~1720-1740), C-O stretches, aromatic C-H and C=C stretches. |

| MS (m/z) | Molecular ion peak at ~208, fragmentation peaks corresponding to loss of -OCH₃ and -COOCH₃. |

Applications in Research and Industry

The unique structure of this compound makes it a valuable compound in several areas of chemical science.

-

Polymer Chemistry: DMMT serves as a specialty monomer for the synthesis of polyesters. The methyl group on the aromatic ring disrupts the symmetry of the polymer chain, which can lead to polymers with lower crystallinity, lower melting points, and altered mechanical properties compared to those derived from DMT. This makes it useful for creating polymers with tailored characteristics.

-

Organic Synthesis: As a difunctional molecule with non-equivalent ester groups (due to the ortho-methyl substituent), DMMT can be used as a building block in the synthesis of more complex molecules. The steric hindrance around one ester group can allow for selective reactions at the less hindered ester position.

-

Pharmaceutical and Agrochemical Research: Aromatic esters are common structural motifs in biologically active compounds. DMMT can serve as a starting material or intermediate in the synthesis of novel pharmaceutical and agrochemical candidates.

Safety and Handling

While specific safety data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety profile of the closely related Dimethyl terephthalate, it is expected to have low acute toxicity.[8][9] However, it may cause mild skin and eye irritation.[9] It is recommended to handle DMMT in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

Conclusion

This compound is a compound whose utility is intrinsically linked to its specific molecular architecture. The presence of the methyl group on the terephthalate framework introduces an asymmetry that is key to its applications in specialty polymer synthesis and as a versatile intermediate in organic chemistry. This guide has provided a detailed overview of its structure, a reliable protocol for its synthesis, and an outline of its key characteristics and applications. It is hoped that this comprehensive resource will facilitate further research and innovation in the fields that utilize this valuable chemical building block.

References

-

Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

-

CPAchem Ltd. (2022). Safety data sheet - Dimethyl terephthalate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl terephthalate, 99%. Retrieved from [Link]

-

Primary Information Services. (n.d.). Dimethyl-Terephthalate Application, MSDS, Raw Materials, Patent, Company Profile, Consultants, Suppliers, Study, Report. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved from [Link]

-

PENPET Petrochemical Trading. (n.d.). Dimethyl terephthalate (DMT). Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

-

What You Need to Know About Dimethyl Terephthalate (DMT): Uses, Synthesis, and Safety. (2025). ChemAnalyst. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of dimethyl terephthalate. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

- Google Patents. (1961). US2976030A - Two step esterification process of terephthalic acid.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylterephthalic acid. Retrieved from [Link]

Sources

- 1. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]

- 5. Reliable Source of Dimethyl Terephthalate for Polyester Resins [penpet.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Physical Properties of Dimethyl 2-methylterephthalate

Abstract

This technical guide provides a comprehensive examination of the physical properties of Dimethyl 2-methylterephthalate (CAS No. 14186-60-8), a substituted aromatic ester of significant interest in polymer chemistry and organic synthesis. Directed at an audience of researchers, scientists, and professionals in drug development, this document synthesizes the currently available information on this compound. A notable scarcity of experimentally determined data in peer-reviewed literature and major chemical databases for this compound necessitates a comparative approach. Therefore, this guide presents the known qualitative properties of the target compound, outlines the standard methodologies for the experimental determination of its key physical characteristics, and provides a detailed analysis of the well-documented physical properties of its parent compound, Dimethyl terephthalate (DMT), for contextual understanding and as a baseline for empirical investigation.

Introduction and Chemical Identity

This compound is a diester derivative of 2-methylterephthalic acid. Structurally, it is distinguished from its widely-used parent compound, Dimethyl terephthalate, by the presence of a methyl group on the benzene ring adjacent to one of the methoxycarbonyl groups. This seemingly minor structural modification can be expected to influence its physical properties, including its melting point, boiling point, solubility, and crystalline structure, thereby impacting its reactivity, processing, and potential applications.

The accurate characterization of these physical properties is a prerequisite for its application in research and development, particularly in fields such as polymer science, where it may serve as a monomer for novel polyesters, and in medicinal chemistry, as a scaffold or intermediate in the synthesis of new chemical entities.

Chemical Identifiers for this compound:

| Identifier | Value |

| IUPAC Name | Dimethyl 2-methylbenzene-1,4-dicarboxylate |

| CAS Number | 14186-60-8[1][2] |

| Molecular Formula | C₁₁H₁₂O₄[1][2] |

| Molecular Weight | 208.21 g/mol |

| Canonical SMILES | COC(=O)C1=C(C)C=C(C=C1)C(=O)OC |

| InChI Key | DXIRJLBDSXBZCS-UHFFFAOYSA-N[2] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimentally Observed and Reported Physical Properties

A thorough search of prominent chemical databases and the scientific literature reveals a significant lack of experimentally determined physical property data for this compound. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that analytical data is not collected for this product[1].

However, a qualitative description is available, which provides a general overview of its physical state and solubility.

Table 1: Qualitative Physical Properties of this compound

| Property | Description | Source |

| Physical State | Colorless to pale yellow liquid or solid, depending on purity and temperature. | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

Note on Data Scarcity: The absence of quantitative data such as a confirmed melting point, boiling point, and density underscores the need for foundational research on this compound. For researchers synthesizing or working with this compound, the experimental determination of these properties is a critical first step for characterization and purity assessment.

Comparative Analysis: Physical Properties of Dimethyl terephthalate (DMT)

To provide a valuable point of reference, this section details the well-established physical properties of the parent compound, Dimethyl terephthalate (CAS No. 120-61-6). The primary structural difference is the absence of the methyl group on the aromatic ring. This difference is expected to result in a higher degree of molecular symmetry and potentially stronger intermolecular forces in DMT, which would be reflected in a higher melting point.

Table 2: Physical Properties of Dimethyl terephthalate (CAS No. 120-61-6)

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3] |

| Physical Appearance | White solid, colorless crystals or flakes. | [3][4] |

| Melting Point | 140-142 °C (284-288 °F) | [3][5] |

| Boiling Point | 288 °C (550 °F) | [3][5] |

| Density | 1.2 g/cm³ | [5] |

| Water Solubility | 0.0493 g/L at 20°C (slightly soluble) | [4] |

| Solubility | Soluble in ether and chloroform, slightly soluble in ethanol. | [4] |

Disclaimer: The data presented in Table 2 is for Dimethyl terephthalate (CAS No. 120-61-6) and is provided for comparative purposes only. These values are not representative of this compound.

Methodologies for Experimental Determination of Physical Properties

For researchers aiming to characterize this compound, a suite of standard analytical techniques is employed. The choice of methodology is guided by the property of interest and the desired level of precision.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is indicative of a highly pure compound, while a broad and depressed range suggests the presence of impurities.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in a detectable endothermic peak.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a controlled rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).

-

The onset temperature of the endothermic peak is recorded as the melting point.

-

-

Causality: DSC is preferred over the traditional capillary method for its higher precision, smaller sample requirement, and ability to provide additional thermodynamic data, such as the enthalpy of fusion.

Boiling Point Determination

The boiling point is typically determined for liquid compounds at atmospheric pressure. If the compound is a solid at room temperature, its boiling point will be significantly higher than its melting point.

Recommended Protocol: Ebulliometry

-

Principle: An ebulliometer is used to precisely measure the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases.

-

Instrumentation: A differential ebulliometer equipped with a highly accurate temperature probe (e.g., a platinum resistance thermometer) and a pressure measurement system.

-

Procedure:

-

The sample is placed in the ebulliometer.

-

The system is heated, and the temperature and pressure are recorded once the liquid and vapor phases are in equilibrium.

-

The boiling point at a reference pressure (e.g., 101.325 kPa) can be determined by making measurements at several pressures and extrapolating.

-

-

Causality: This method provides a true thermodynamic boiling point, which is more accurate than simple distillation, as it ensures a stable equilibrium between the liquid and vapor phases.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the two different methyl ester groups, and the methyl group on the benzene ring in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in its distinct chemical environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include a strong C=O stretching band for the ester groups (typically around 1720 cm⁻¹) and C-O stretching bands, as well as absorptions characteristic of the substituted benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would confirm the molecular weight of the compound.

The following diagram illustrates a generalized workflow for the characterization of a novel or uncharacterized compound like this compound.

Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound remains a compound with largely uncharacterized physical properties in the public domain. This guide has provided the known chemical identifiers and qualitative descriptions. For the benefit of the research community, a detailed summary of the physical properties of the parent compound, Dimethyl terephthalate, has been presented as a comparative reference. Furthermore, standard, high-precision methodologies for the determination of key physical properties have been outlined to facilitate future research and ensure the generation of reliable and reproducible data. The comprehensive characterization of this compound will be crucial for unlocking its potential in various scientific and industrial applications.

References

Sources

Dimethyl 2-methylterephthalate chemical properties

An In-depth Technical Guide to the Chemical Properties of Dimethyl 2-Methylterephthalate

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 14186-60-8), a substituted aromatic diester. While less ubiquitous than its parent compound, Dimethyl Terephthalate (DMT), this molecule presents unique characteristics due to its asymmetrically substituted aromatic core. It holds potential as a specialty monomer for the synthesis of modified polyesters, enabling the fine-tuning of polymer properties. This document synthesizes available data with predictive analysis based on established principles of organic chemistry to serve as a vital resource for researchers, chemists, and professionals in polymer science and drug development. We will delve into its structure, physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, potential applications, and safety considerations.

Introduction and Nomenclature

This compound is a derivative of terephthalic acid, a cornerstone monomer in the polymer industry. The introduction of a methyl group onto the benzene ring distinguishes it from the high-volume commodity chemical, Dimethyl Terephthalate (DMT). This structural modification, while seemingly minor, has significant implications for the molecule's symmetry, physical properties, and the characteristics of polymers derived from it.

1.1. Chemical Identity

-

IUPAC Name: Dimethyl 2-methylbenzene-1,4-dicarboxylate[1]

-

Common Synonyms: Dimethyl methylterephthalate, Methylterephthalic acid dimethyl ester[1]

1.2. Structural Distinction from Dimethyl Terephthalate (DMT)

The primary structural difference is the presence of a methyl group at the C2 position of the benzene ring, adjacent to one of the methoxycarbonyl groups. This breaks the C₂ symmetry found in the parent DMT molecule. This distinction is crucial as it influences crystal lattice packing, solubility, and the stereochemistry of its derivatives.

Caption: Structural comparison of this compound and Dimethyl Terephthalate.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a molecule are fundamental to its identification, purification, and application. While exhaustive experimental data for this compound is not as prevalent as for DMT, we can compile known values and provide expert predictions for its spectral characteristics.

2.1. Physical Properties

The methyl group's introduction is expected to influence bulk properties. It increases the molecular weight and may disrupt the planarity and intermolecular packing efficient in the crystal lattice, which typically leads to a lower melting point compared to the highly symmetrical DMT.

| Property | Value | Source / Rationale |

| CAS Number | 14186-60-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [3][4] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 75.5 °C | [4] |

| Boiling Point | Not experimentally reported; predicted to be slightly >288 °C | Based on increased MW compared to DMT (288 °C)[6] |

| Density | Not experimentally reported; predicted to be ~1.2-1.3 g/cm³ | Based on typical density of similar aromatic esters[6] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |

2.2. Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the principles of NMR and IR spectroscopy, the following spectral characteristics are predicted for this compound.

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative due to the molecule's asymmetry.

-

Aromatic Protons (3H): The three protons on the benzene ring are chemically distinct and will appear as complex multiplets or distinct doublets/doublet of doublets, likely in the range of δ 7.5-8.2 ppm . Their exact shifts and coupling constants depend on their position relative to the three different substituents.

-

Methoxy Protons (6H): The two -OCH₃ groups are non-equivalent. They will appear as two distinct singlets, each integrating to 3 protons, likely around δ 3.9-4.0 ppm .

-

Aromatic Methyl Protons (3H): The methyl group attached to the ring will appear as a singlet integrating to 3 protons, shifted downfield by the aromatic ring to approximately δ 2.3-2.6 ppm .

Carbon-13 NMR (¹³C NMR) Spectroscopy

The asymmetry means that all 11 carbon atoms are unique, leading to 11 distinct signals.

-

Carbonyl Carbons (C=O): Two signals in the δ 165-170 ppm range.

-

Aromatic Carbons: Six signals. Four quaternary carbons (attached to substituents) and three C-H carbons, appearing in the δ 125-140 ppm range.

-

Methoxy Carbons (-OCH₃): Two signals around δ 52-55 ppm .

-

Aromatic Methyl Carbon (-CH₃): One signal, further upfield, around δ 20-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the ester functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ , characteristic of the ester carbonyl group.

-

C-O Stretch: Two distinct bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretches of the ester.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (sp³): A peak just below 3000 cm⁻¹ for the methyl and methoxy C-H bonds.

-

C-H Stretch (sp²): A peak just above 3000 cm⁻¹ for the aromatic C-H bonds.

Synthesis and Manufacturing Protocol

The most logical and established pathway to this compound is a two-step process: oxidation of an appropriate precursor to form 2-methylterephthalic acid, followed by a Fischer esterification.

3.1. Synthetic Pathway Overview

A viable laboratory and potential industrial synthesis begins with 2,4-dimethylbenzoic acid. The methyl group at the 4-position is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[7] The resulting dicarboxylic acid, 2-methylterephthalic acid (CAS 5156-01-4)[8], is then esterified with methanol under acidic catalysis.

Caption: Proposed two-step synthesis pathway for this compound.

3.2. Experimental Protocol: Fischer Esterification of 2-Methylterephthalic Acid

This protocol describes a self-validating laboratory-scale synthesis of the title compound from its parent dicarboxylic acid.

Materials:

-

2-Methylterephthalic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq, serves as reagent and solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylterephthalic acid (1.0 eq) and anhydrous methanol (20-30 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diacid spot disappears.

-

Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid), and finally with brine. Trustworthiness: The bicarbonate wash is critical. Effervescence (CO₂ evolution) indicates successful neutralization. The wash is repeated until no more gas evolves, ensuring complete removal of acid.

-

Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its two ester functional groups and the substituted aromatic ring. Its reactions are largely analogous to those of the parent DMT.

4.1. Ester Group Reactions

-

Hydrolysis: The ester groups can be hydrolyzed back to the parent 2-methylterephthalic acid under either acidic or basic (saponification) conditions with heat. Basic hydrolysis is typically irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack.

-

Transesterification: This is a key reaction in polymer chemistry. When heated with a diol (e.g., ethylene glycol) in the presence of a catalyst (like zinc acetate or titanium alkoxides), this compound will undergo transesterification, releasing methanol and forming polyester chains.[9] This is the fundamental reaction for creating modified polyesters.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both ester groups to their corresponding primary alcohols, yielding 2-methyl-1,4-benzenedimethanol.

Caption: Reaction diagram for the hydrolysis of this compound.

4.2. Aromatic Ring Reactions

The reactivity of the aromatic ring towards electrophilic substitution is influenced by the directing effects of its three substituents. The two methoxycarbonyl groups are electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing. This creates a complex substitution pattern, but electrophilic attack is generally disfavored due to the deactivating nature of the two ester groups. Reactions like nitration or halogenation would require harsh conditions and would likely result in a mixture of products.

Applications in Research and Industry

The primary foreseen application for this compound is as a comonomer in the synthesis of specialty polyesters.

-

Modified Polyesters (PET, PBT): In the production of polyethylene terephthalate (PET) or polybutylene terephthalate (PBT), terephthalic acid or DMT is a primary monomer.[6][10] By incorporating a small percentage of this compound into the polymerization process, the regularity of the polymer chain is disrupted.

-

Causality: The pendant methyl group acts as a "defect" in the polymer backbone, preventing the chains from packing into a highly ordered, crystalline structure.

-

Resulting Properties: This disruption typically leads to polymers with:

-

Lower crystallinity and melting point.

-

Increased transparency.

-

Potentially improved solubility in certain solvents.

-

Modified mechanical properties (e.g., greater flexibility).

-

-

-

Organic Synthesis Intermediate: It can serve as a starting material for the synthesis of other complex molecules where a 1,2,4-trisubstituted benzene ring is required.[1]

Safety, Handling, and Toxicology

No specific toxicological data for this compound is readily available. Therefore, a conservative approach based on the properties of similar compounds, such as DMT, and general chemical safety principles is required.

-

Hazard Identification: The compound should be treated as potentially harmful. It may cause irritation to the skin, eyes, and respiratory tract.[11] The parent compound, DMT, is not considered to be carcinogenic.[10]

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[10]

-

Toxicological Summary: While specific LD₅₀ values are not published for this derivative, it is prudent to assume it has low to moderate acute toxicity, similar to DMT. Ingestion may cause gastrointestinal irritation.[11]

References

-

PubChem. (n.d.). Dimethyl terephthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

- Google Patents. (n.d.). WO2019051597A1 - Terephthalic acid esters formation.

-

Zou, G.-Y., et al. (2007). A simple and environmental-friendly procedure for synthesizing 2-methyl terephthalic acid. Organic CHEMISTRY, Trade Science Inc. Retrieved from [Link]

- Google Patents. (n.d.). DE10231872B4 - Process for the preparation of dimethyl terephthalate.

-

ResearchGate. (n.d.). Polybutylene terephthalate modified with dimer acid methyl ester derived from fatty acid methyl esters and its use as a hot‐melt adhesive. Retrieved from [Link]

-

Ambuja Solvex. (2025). What Are Methyl Esters and Why Are They Important in Today's Industries?. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of recrystallized DMT. Retrieved from [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

-

LookChem. (n.d.). DIMETHYL TEREPHTHALATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectrum of Terephthalic Acid - Adsorbed on Alumina Surface. Retrieved from [Link]

-

ACS Publications. (2026). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylterephthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2013143824A1 - Process for the production of terephthalate esters.

-

ResearchGate. (n.d.). Applications of selected phthalate esters that are commonly used in industry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of TPA: (a) product TPA; (b) standard TPA. Retrieved from [Link]

-

SLS. (n.d.). Dimethyl terephthalate, Standard for quantitative NMR, TraceCERT. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Terephthalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Process for Preparation of Terephthalic Acid. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Tysoe Group. (n.d.). Infrared and NMR Spectroscopic Studies of n-Alkanethiols Chemically Grafted on Dimethylzinc-Modified Silica Surfaces. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 14186-60-8 | this compound. Retrieved from [Link]

Sources

- 1. CAS 14186-60-8: 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxy… [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 14186-60-8|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 7. tsijournals.com [tsijournals.com]

- 8. 2-Methylterephthalic acid | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Dimethyl 2-Methylterephthalate

This guide provides an in-depth analysis of the spectral characteristics of dimethyl 2-methylterephthalate, a compound of interest for researchers in materials science and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from the well-characterized parent compound, dimethyl terephthalate, to present a robust predicted spectral analysis. This approach is designed to empower researchers with the necessary insights to identify, characterize, and utilize this compound in their work.

Introduction to this compound

This compound is an aromatic ester, a derivative of terephthalic acid. Its structure, featuring a benzene ring substituted with two methyl ester groups and a methyl group, suggests its potential as a monomer for novel polyesters or as a scaffold in the synthesis of pharmacologically active molecules. Accurate structural confirmation is paramount for any of these applications, and spectroscopic methods provide the most definitive, non-destructive means of achieving this. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

The Foundational Spectrum: Dimethyl Terephthalate as a Reference

To construct a reliable predicted spectrum for our target molecule, we first examine the spectral data of its parent compound, dimethyl terephthalate. This molecule's symmetry simplifies its spectra and provides a clear baseline for understanding the effects of the additional methyl substituent.

dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "C7" [label="C"]; "O1" [label="O"]; "O2" [label="O"]; "C8" [label="C"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "C9" [label="C"]; "O3" [label="O"]; "O4" [label="O"]; "C10" [label="C"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "H1"; "C3" -- "H2"; "C5" -- "H3"; "C6" -- "H4"; "C1" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "O2"; "O2" -- "C8"; "C8" -- "H5"; "C8" -- "H6"; "C8" -- "H7"; "C4" -- "C9"; "C9" -- "O3" [style=double]; "C9" -- "O4"; "O4" -- "C10"; "C10" -- "H8"; "C10" -- "H9"; "C10" -- "H10"; }

Caption: Structure of Dimethyl Terephthalate.

Spectral Data Summary for Dimethyl Terephthalate

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons: singlet at ~8.1 ppm (4H). Methyl ester protons: singlet at ~3.9 ppm (6H)[1]. |

| ¹³C NMR | Carbonyl carbons: ~166 ppm. Aromatic C-H carbons: ~129 ppm. Aromatic C-quaternary carbons: ~134 ppm. Methyl ester carbons: ~52 ppm. |

| IR Spectroscopy | Strong C=O stretch at ~1720 cm⁻¹. C-O stretches at ~1280 cm⁻¹ and ~1100 cm⁻¹. Aromatic C-H stretch above 3000 cm⁻¹. Aromatic C=C stretches at ~1600-1450 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 194. Base peak at m/z 163 ([M-OCH₃]⁺). Other significant fragments at m/z 135 ([M-COOCH₃]⁺) and m/z 103. |

Predicted Spectral Analysis of this compound

The introduction of a methyl group at the C2 position of the benzene ring breaks the symmetry of the molecule. This has significant and predictable consequences for all its spectra, leading to a more complex pattern of signals.

dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C_Me" [label="C"]; "H_Me1" [label="H"]; "H_Me2" [label="H"]; "H_Me3" [label="H"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "C7" [label="C"]; "O1" [label="O"]; "O2" [label="O"]; "C8" [label="C"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "C9" [label="C"]; "O3" [label="O"]; "O4" [label="O"]; "C10" [label="C"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "C_Me"; "C_Me" -- "H_Me1"; "C_Me" -- "H_Me2"; "C_Me" -- "H_Me3"; "C3" -- "H1"; "C5" -- "H2"; "C6" -- "H3"; "C1" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "O2"; "O2" -- "C8"; "C8" -- "H5"; "C8" -- "H6"; "C8" -- "H7"; "C4" -- "C9"; "C9" -- "O3" [style=double]; "C9" -- "O4"; "O4" -- "C10"; "C10" -- "H8"; "C10" -- "H9"; "C10" -- "H10"; }

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The methyl group on the aromatic ring will cause the three remaining aromatic protons to be chemically non-equivalent, resulting in a more complex splitting pattern. The methyl group itself will introduce a new singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to methyl) | 7.8 - 8.0 | d | 1H |

| Aromatic H (meta to methyl) | 7.4 - 7.6 | dd | 1H |

| Aromatic H (para to methyl) | 7.9 - 8.1 | d | 1H |

| Methyl Ester Protons (x2) | ~3.9 | s | 6H |

| Aromatic Methyl Protons | ~2.5 | s | 3H |

Interpretation:

-

The aromatic region will no longer be a simple singlet. We predict three distinct signals due to the loss of symmetry. The exact splitting pattern will depend on the coupling constants between the aromatic protons.

-

The two methyl ester groups are expected to remain chemically equivalent, appearing as a single singlet.

-

The new singlet at approximately 2.5 ppm is characteristic of a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The asymmetry introduced by the methyl group will result in all aromatic carbons being chemically non-equivalent.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| Carbonyl Carbons (x2) | ~166-167 | Quaternary (C=O) |

| Aromatic C (substituted with methyl) | ~138-140 | Quaternary |

| Aromatic C (substituted with ester) | ~133-135 | Quaternary |

| Aromatic C-H | ~128-132 | Tertiary |

| Methyl Ester Carbons (x2) | ~52 | Primary (CH₃) |

| Aromatic Methyl Carbon | ~21 | Primary (CH₃) |

Interpretation:

-

We predict a total of 9 distinct signals in the ¹³C NMR spectrum: 2 for the carbonyl carbons, 6 for the aromatic carbons (3 quaternary and 3 tertiary), 1 for the two equivalent methyl ester carbons, and 1 for the aromatic methyl carbon.

-

The chemical shift of the aromatic carbon directly attached to the new methyl group will be shifted downfield.

Predicted Infrared (IR) Spectrum

The IR spectrum will be similar to that of dimethyl terephthalate, with the addition of bands characteristic of the new methyl group.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| C=O Stretch (Ester) | ~1725 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O Stretch (Ester) | 1300-1100 | Strong |

| C-H Out-of-Plane Bending | 900-675 | Strong |

Interpretation:

-

The strong carbonyl absorption around 1725 cm⁻¹ will remain the most prominent feature.

-

The presence of the new methyl group will introduce aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region will be indicative of a trisubstituted aromatic ring.[2]

Predicted Mass Spectrum (Electron Ionization)

The fragmentation of this compound will likely follow patterns similar to its parent compound, with the molecular weight increased by 14 amu due to the additional CH₂ group.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 208 | [M]⁺ | Molecular Ion |

| 193 | [M-CH₃]⁺ | Loss of a methyl radical |

| 177 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 149 | [M-COOCH₃]⁺ | Loss of a carbomethoxy radical |

Interpretation:

-

The molecular ion peak is expected at m/z 208.

-

The primary fragmentation pathways are predicted to be the loss of a methyl radical from the aromatic methyl group or the ester, and the loss of a methoxy or carbomethoxy group from the ester functionalities.[3]

Experimental Protocols

For researchers seeking to acquire experimental data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on sample concentration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions (Illustrative):

-

Injector: Split/splitless, 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C).

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of this compound. By understanding the foundational spectra of dimethyl terephthalate and applying the principles of spectroscopic interpretation, researchers can confidently identify and characterize this molecule. The predicted data presented herein, including chemical shifts, peak multiplicities, and fragmentation patterns, serve as a valuable reference for future experimental work.

References

-

BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Bureau International des Poids et Mesures. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of dimethyl terephthalate isolated from the recycling... [Download Scientific Diagram]. [Link]

-

Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 2-methylterephthalate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of Dimethyl 2-methylterephthalate (CAS 14186-60-8), a trisubstituted aromatic diester. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles, substituent effect analysis, and coupling constant theory to construct a detailed theoretical prediction of the spectrum. We will dissect the impact of the asymmetrical substitution pattern on chemical shifts, multiplicities, and integration, contrasting it with its well-documented symmetric parent, Dimethyl terephthalate. Furthermore, this guide presents a validated, step-by-step protocol for sample preparation, ensuring researchers can acquire high-quality, reproducible data. This whitepaper is intended for researchers, chemists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Structural Elucidation: The Impact of Asymmetry

This compound (C₁₁H₁₂O₄) is a derivative of terephthalic acid featuring two methyl ester groups at positions 1 and 4, and a methyl group at position 2 of the benzene ring.[1][2] Unlike its highly symmetric parent compound, Dimethyl terephthalate (DMT), the introduction of the 2-methyl group breaks the plane of symmetry. This structural disruption is the key to a more complex and informative ¹H NMR spectrum, as it renders all three aromatic protons and both methyl ester groups chemically non-equivalent.

The structure and the distinct proton environments are illustrated below.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

A detailed prediction of the ¹H NMR spectrum requires analysis of chemical shifts (δ), spin-spin coupling (multiplicity), and integration.

Chemical Shifts (δ)

The positions of signals in an NMR spectrum are dictated by the local electronic environment of the protons. We can predict these based on the electronic nature of the substituents.

-

Ester Groups (-COOCH₃): These are electron-withdrawing groups (EWGs) due to the electronegativity of the oxygen atoms and resonance. They deshield nearby protons, shifting their signals downfield (to a higher ppm value).[3]

-

Methyl Group (-CH₃): This is an electron-donating group (EDG) through hyperconjugation. It shields nearby protons, shifting their signals upfield (to a lower ppm value) relative to unsubstituted benzene (δ ≈ 7.3 ppm).[4]

Based on these principles, we can predict the relative chemical shifts:

-

Aromatic Protons (Hₐ, Hₑ, Hₑ): Expected in the δ 7.0 - 8.5 ppm region.[5][6]

-

Hₐ: This proton is ortho to an electron-withdrawing ester group, which will deshield it significantly. It is also meta to the other ester group and meta to the methyl group. The strong ortho-EWG effect will likely make this the most downfield aromatic proton.

-

Hₑ: This proton is ortho to an electron-withdrawing ester group and meta to the methyl group. Its chemical environment is similar to Hₐ but may be slightly different due to the different relative positions of the other groups.

-

Hₑ: This proton is ortho to the electron-donating methyl group, which will shield it, shifting it upfield. It is also meta to two electron-withdrawing ester groups, which will have a competing deshielding effect. The ortho-EDG effect is typically strong, likely making Hc the most upfield of the three aromatic protons.

-

-

Methyl Ester Protons (-COOCH₃): The two ester methyl groups are non-equivalent.

-

One methyl ester is flanked by a methyl group and a proton (at C1).

-

The other is flanked by two protons (at C4).

-

This difference in steric and electronic environment will result in two distinct singlets. Protons on carbons attached to oxygen typically appear in the δ 3.0 - 5.0 ppm range.[7] We predict two sharp singlets likely around δ 3.9 ppm , a value common for methyl esters on a benzene ring.[8]

-

-

Ring Methyl Protons (-CH₃): Protons on a methyl group attached directly to an aromatic ring typically appear in the δ 1.8 - 2.8 ppm range.[5] We predict a singlet around δ 2.3 - 2.5 ppm .

Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons. The splitting pattern is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

-

Hₐ: Is adjacent to Hₑ. This is an ortho-coupling, which is typically the strongest in aromatic systems (³J ≈ 7-10 Hz).[4][9] Hₐ is four bonds away from Hₑ, which may result in a very small meta-coupling (⁴J ≈ 2-3 Hz).[9][10] Therefore, Hₐ is predicted to be a doublet of doublets (dd) , though it may appear as a simple doublet if the meta-coupling is not resolved.

-

Hₑ: Is adjacent to Hₐ (ortho-coupling) and Hₑ (meta-coupling). It will be split by both neighbors, appearing as a doublet of doublets (dd) .

-

Hₑ: Is adjacent to Hₑ. This meta-coupling (⁴J ≈ 2-3 Hz) will split the signal into a doublet (d) .

-

Methyl Protons: All three methyl groups lack adjacent protons, so each will appear as a singlet (s) .

Integration

The integrated area under each signal is proportional to the number of protons it represents.

-

Aromatic Signals (Hₐ, Hₑ, Hₑ): Each will integrate to 1H.

-

Methyl Ester Signals: Each singlet will integrate to 3H.

-

Ring Methyl Signal: The singlet will integrate to 3H.

Summary of Predictions

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | ~8.0 - 8.2 | Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 | 1H |

| Hₑ | ~7.8 - 8.0 | Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 | 1H |

| Hₑ | ~7.2 - 7.4 | Doublet (d) | ⁴J ≈ 2-3 | 1H |

| -COOCH₃ (x2) | ~3.9 (two distinct signals) | Singlet (s) | N/A | 3H + 3H |

| Ar-CH₃ | ~2.4 | Singlet (s) | N/A | 3H |

Comparative Analysis: this compound vs. Dimethyl terephthalate

The utility of this detailed spectral analysis is best understood by comparison with the parent compound, Dimethyl terephthalate (DMT). Due to the high symmetry of DMT, its ¹H NMR spectrum is remarkably simple.[11][12]

-

Aromatic Protons: All four aromatic protons are chemically and magnetically equivalent. They appear as a single, sharp singlet at approximately δ 8.1 ppm , integrating to 4H.[8]

-

Methyl Ester Protons: Both methyl ester groups are equivalent, giving rise to a single sharp singlet at approximately δ 3.9 ppm , integrating to 6H.[8]

The addition of a single methyl group at the 2-position breaks this symmetry, transforming a simple two-singlet spectrum into a complex and highly informative spectrum with six distinct signals. This comparison underscores the sensitivity of NMR spectroscopy to subtle changes in molecular structure.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Acquiring a high-quality spectrum is paramount for accurate structural interpretation. The following protocol outlines a validated procedure for preparing an NMR sample of a small organic molecule like this compound.

Methodology

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds.[8] Other options include acetone-d₆ or DMSO-d₆.[13][14]

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[13][15] This concentration is typically sufficient for routine ¹H NMR experiments.[16]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17] Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for good spectral quality.[16][17]

-

Filtration and Transfer: To remove any insoluble impurities, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][15]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the final solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field. The shimming process, which optimizes the homogeneity of the magnetic field, should then be performed to ensure sharp, well-resolved peaks.[17]

Caption: A validated workflow for preparing and analyzing a small molecule sample via NMR spectroscopy.

Conclusion

While an experimental spectrum for this compound is not readily published, a rigorous theoretical analysis based on fundamental NMR principles provides a robust and detailed prediction of its ¹H NMR spectrum. The introduction of a methyl group at the C2 position breaks the parent molecule's symmetry, resulting in a complex spectrum with three distinct aromatic signals and two separate methyl ester signals, in contrast to the simple two-singlet spectrum of Dimethyl terephthalate. This guide serves as a valuable resource for scientists, providing the predictive data and experimental framework necessary to confidently identify and characterize this molecule, thereby demonstrating the profound capability of NMR spectroscopy in discerning subtle isomeric differences.

References

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Rogue Chem. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Guo, Z., Warlin, N., Mankar, S. V., & Nilsson, E. (2021). Development of Circularly Recyclable Low Melting Temperature Bicomponent Fibers toward a Sustainable Nonwoven Application. ACS Sustainable Chemistry & Engineering. ResearchGate. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Spectroscopy Problems. Florida Keys Community College. Retrieved from [Link]

-

Bureau International des Poids et Mesures (BIPM). (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl terephthalate. PubChem. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. bipm.org [bipm.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. organomation.com [organomation.com]

- 17. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to the 13C NMR Spectrum of Dimethyl 2-methylterephthalate

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 2-methylterephthalate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on fundamental principles of NMR spectroscopy and substituent effects. Furthermore, it outlines a detailed experimental protocol for the acquisition of the 13C NMR spectrum, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is an aromatic ester of significant interest in organic synthesis and materials science. Its structure, featuring a benzene ring substituted with two methoxycarbonyl groups and a methyl group, presents a distinct pattern of electronic environments for its carbon atoms. 13C NMR spectroscopy is an indispensable tool for confirming the substitution pattern and electronic structure of such molecules. This guide will first predict the chemical shifts in the 13C NMR spectrum of this compound by analyzing the effects of its constituent functional groups. Subsequently, a robust experimental methodology for obtaining a high-resolution spectrum is presented.

Theoretical Prediction of the 13C NMR Spectrum

The 13C NMR spectrum of a substituted benzene is profoundly influenced by the electronic nature of the substituents. The chemical shift of each carbon atom in the aromatic ring is altered by the electron-donating or electron-withdrawing character of the attached groups.

To predict the spectrum of this compound, we can start with the chemical shift of benzene (128.5 ppm) and consider the additive effects of the methyl (-CH3) and methoxycarbonyl (-COOCH3) groups. The methyl group is a weak electron-donating group, while the methoxycarbonyl group is an electron-withdrawing group.

Substituent Effects on Benzene:

-

Methyl Group (as in Toluene):

-

ipso-carbon (C1): +8.9 ppm

-

ortho-carbons (C2, C6): +0.7 ppm

-

meta-carbons (C3, C5): -0.1 ppm

-

para-carbon (C4): -2.9 ppm

-

-

Methoxycarbonyl Group (as in Methyl Benzoate):

-

ipso-carbon (C1): +2.1 ppm

-

ortho-carbons (C2, C6): +1.0 ppm

-

meta-carbons (C3, C5): 0 ppm

-

para-carbon (C4): +4.3 ppm

-

By applying these additive principles to the structure of this compound, we can estimate the chemical shifts for each of the nine distinct carbon environments.

Predicted 13C NMR Chemical Shifts for this compound

The predicted chemical shifts are summarized in the table below. These values are estimations and may vary slightly in an experimental spectrum due to solvent effects and interactions between the substituents.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~135 | ipso-carbon attached to a methoxycarbonyl group and ortho to a methyl group. |

| C2 | ~139 | ipso-carbon attached to a methyl group and ortho to two methoxycarbonyl groups. |

| C3 | ~129 | meta to the methyl group and ortho to a methoxycarbonyl group. |

| C4 | ~133 | ipso-carbon attached to a methoxycarbonyl group and meta to the methyl group. |

| C5 | ~128 | para to the methyl group and meta to a methoxycarbonyl group. |

| C6 | ~130 | ortho to the methyl group and meta to a methoxycarbonyl group. |

| -COOCH3 (C1) | ~167 | Carbonyl carbon of the ester group at position 1. |

| -COOCH3 (C4) | ~166 | Carbonyl carbon of the ester group at position 4. |

| -CH3 (ring) | ~21 | Methyl group attached to the aromatic ring. |

| -OCH3 (ester) | ~52 | Methyl groups of the two ester functionalities. |

Visualizing the Molecular Structure and Carbon Environments

The following diagram illustrates the structure of this compound with the carbon atoms numbered for clarity in the predicted spectrum.

Caption: Workflow for the interpretation of a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum is a powerful analytical tool for the structural elucidation of organic molecules like this compound. By understanding the influence of substituents on chemical shifts, a theoretical spectrum can be predicted, providing a valuable reference for experimental work. The detailed experimental protocol provided in this guide serves as a robust framework for researchers to obtain high-quality, reproducible 13C NMR data, enabling confident structural confirmation and characterization of this important chemical compound.

References

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. [Link]

- Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 9(18), 3547-3550.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

Introduction to Mass Spectrometry of Aromatic Esters

An In-depth Technical Guide to the Mass Spectrum of Dimethyl 2-methylterephthalate

This guide provides a detailed examination of the mass spectral characteristics of this compound (C₁₁H₁₂O₄), a compound of interest in polymer and materials science. As a substituted aromatic diester, its fragmentation behavior under Electron Ionization (EI) provides a wealth of structural information. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep understanding of mass spectral interpretation for molecular characterization.

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds.[1] When a molecule like this compound is subjected to Electron Ionization (EI), it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•).[2] This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions.[1]